An In-depth Technical Guide to 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (CAS 1341681-66-0)
An In-depth Technical Guide to 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (CAS 1341681-66-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthesis, physicochemical properties, and potential applications. The guide details a robust synthetic protocol, discusses the rationale behind the procedural steps, and explores the compound's potential as a building block in drug discovery and materials science. Safety considerations for handling this and related compounds are also addressed.
Introduction
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, with the CAS number 1341681-66-0, is a member of the N-haloacylarylamine family. This class of compounds is characterized by an acetamide linkage to a substituted phenyl ring. The presence of bromine, fluorine, and a methyl group on the aromatic ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide will serve as a foundational resource for researchers interested in the synthesis and utilization of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₉H₉BrFNO | Based on IUPAC name |
| Molecular Weight | 246.08 g/mol | Calculation from atomic weights[2] |
| Appearance | Likely a white to off-white or pale-yellow solid | Analogy with similar N-phenylacetamides[3] |
| Solubility | Expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and ethanol, with low solubility in water. | General solubility of N-acyl anilines |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. | Analogy with similar crystalline acetamides[4] |
| Stability | Stable under normal laboratory conditions. May be sensitive to light and strong bases. | General stability of haloacetamides[5] |
Synthesis of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
The most logical and widely employed method for the synthesis of N-acyl anilines is the acylation of the corresponding aniline with an acyl halide. In this case, 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide would be synthesized by the reaction of 2-fluoro-5-methylaniline with bromoacetyl bromide or bromoacetyl chloride.
Reaction Rationale
The synthesis is a nucleophilic acyl substitution. The amino group of 2-fluoro-5-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[6] The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive bromoacetyl halide.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-haloacylarylamines.[6]
Materials:
-
2-Fluoro-5-methylaniline (1.0 eq)[7]
-
Bromoacetyl bromide or Bromoacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred aniline solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide.
Potential Applications
While no specific applications for 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide have been documented, its structure suggests several potential areas of use in research and development.
Intermediate in Drug Discovery
The N-phenylacetamide scaffold is present in a number of biologically active compounds.[8] The bromoacetyl group is a reactive handle that can be used for the introduction of various nucleophiles, allowing for the synthesis of a diverse library of compounds for screening. The fluorine and methyl substitutions on the phenyl ring can influence the binding affinity and metabolic stability of potential drug candidates.[9][10]
Precursor for Heterocyclic Synthesis
The reactive nature of the α-bromo amide functionality makes it a useful precursor for the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry.
Material Science Applications
Aromatic compounds with halogen substituents can have interesting photophysical properties and may find applications in the development of novel organic materials.
Diagram of Potential Application Pathways
Caption: Potential utility of the title compound in various research fields.
Safety and Handling
Bromoacetyl halides and 2-bromoacetamides are known to be lachrymatory and corrosive.[6][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4][12] Aromatic amines can also be toxic, and skin contact should be avoided.[7] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds.[4][5][11][12][13]
Conclusion
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide is a halogenated aromatic amide with significant potential as a versatile intermediate in organic synthesis. While specific data on this compound is scarce, this guide has provided a detailed, scientifically grounded framework for its synthesis, predicted properties, and potential applications. The methodologies and insights presented herein are based on established chemical principles and data from closely related analogues, offering a solid starting point for researchers and drug development professionals interested in exploring the chemistry and utility of this compound.
References
-
PureSynth. (n.d.). 2-Fluoro-5-Methylaniline 98.0%(GC). Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved February 21, 2026, from [Link]
- Google Patents. (2015, July 22). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
-
PubChem. (n.d.). 3-Bromo-2-fluoro-5-methylaniline. Retrieved February 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved February 21, 2026, from [Link]
-
EPA. (2025, October 15). 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide. Retrieved February 21, 2026, from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN). Retrieved February 21, 2026, from [Link]
-
Dana Bioscience. (n.d.). 2-Bromo-4-fluoro-5-methylaniline 25g. Retrieved February 21, 2026, from [Link]
-
EPA. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide - Exposure. Retrieved February 21, 2026, from [Link]
-
MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved February 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
Sources
- 1. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. N-(2-bromo-5-fluoro-4-methylphenyl)acetamide 95% | CAS: 202865-76-7 | AChemBlock [achemblock.com]
- 3. N-(2-Bromo-5-fluorophenyl)acetamide | 1009-06-9 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure-synth.com [pure-synth.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ossila.com [ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
